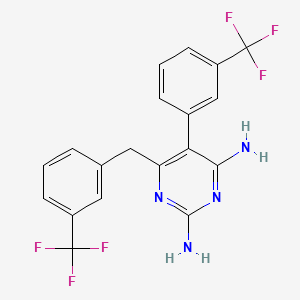![molecular formula C21H28O6S2 B12789655 [3,3-Dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate CAS No. 24330-56-1](/img/structure/B12789655.png)
[3,3-Dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 378219 is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with specific molecular targets, making it a subject of interest in chemistry, biology, medicine, and industry.
准备方法
The synthesis of NSC 378219 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of a core structure through a series of chemical reactions, such as condensation or cyclization.
Functionalization: Subsequent steps involve the introduction of functional groups to the core structure. This can be achieved through reactions like halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure the desired purity and yield.
Industrial production methods for NSC 378219 may involve scaling up these synthetic routes while optimizing reaction conditions to enhance efficiency and reduce costs. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反应分析
NSC 378219 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: NSC 378219 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens, acids, or bases.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds using palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups or the core structure of NSC 378219.
科学研究应用
NSC 378219 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential to interact with biological molecules, making it useful in the development of new drugs and therapeutic agents.
Medicine: NSC 378219 is investigated for its potential to treat various diseases, including cancer, due to its ability to target specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of NSC 378219 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
相似化合物的比较
NSC 378219 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
NSC 125973: Known for its use in cancer research, this compound shares some structural similarities with NSC 378219 but differs in its specific molecular targets and applications.
NSC 36586: Another compound used in biological research, it has different functional groups and reactivity compared to NSC 378219.
NSC 125973: This compound is also used in drug development and has distinct properties that make it suitable for different applications.
The uniqueness of NSC 378219 lies in its specific molecular structure and the ability to interact with a wide range of targets, making it versatile in various fields of research.
属性
CAS 编号 |
24330-56-1 |
|---|---|
分子式 |
C21H28O6S2 |
分子量 |
440.6 g/mol |
IUPAC 名称 |
[3,3-dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H28O6S2/c1-16-6-10-19(11-7-16)28(22,23)26-14-18(21(3,4)5)15-27-29(24,25)20-12-8-17(2)9-13-20/h6-13,18H,14-15H2,1-5H3 |
InChI 键 |
OEBLYZFSZBMRJT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C2=CC=C(C=C2)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


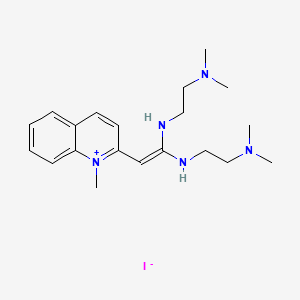
![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)
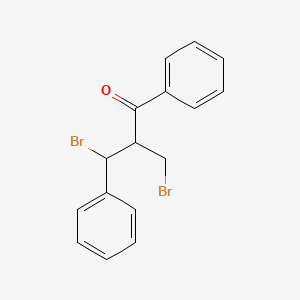

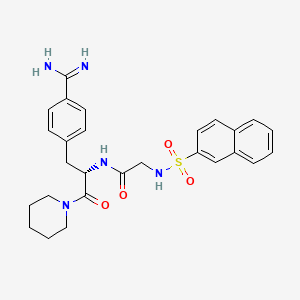
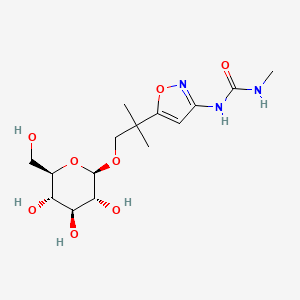
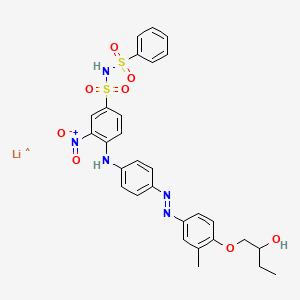
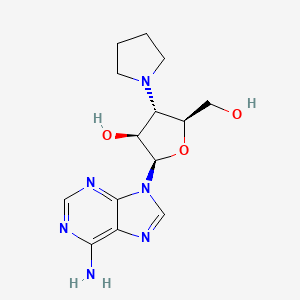
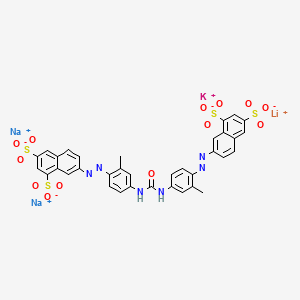
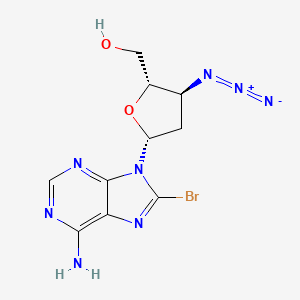
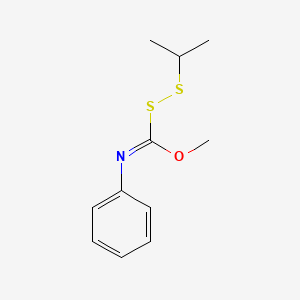
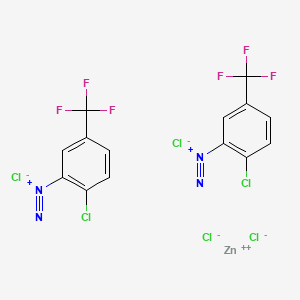
![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)
